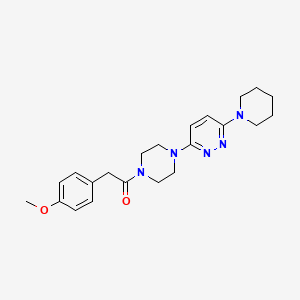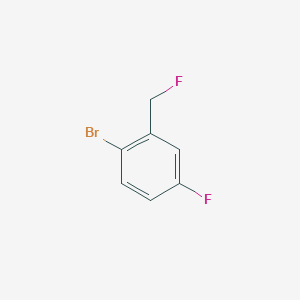
2-Bromo-5-fluorobenzyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluorobenzyl fluoride is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to their unique chemical properties .
Mode of Action
For instance, fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that fluorinated compounds can influence various biochemical pathways due to their ability to form stable bonds with other elements .
Pharmacokinetics
It’s known that the pharmacokinetic properties of fluorinated compounds can be influenced by their strong electronegativity and small size .
Result of Action
Fluorinated compounds are known to have a wide range of effects at the molecular and cellular levels, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluorobenzyl fluoride . For instance, the presence of other compounds, pH levels, temperature, and other factors can affect how this compound interacts with its targets and how stable it remains in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluorobenzyl fluoride can be synthesized through several methods. One common approach involves the bromination of 4-fluorotoluene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding fluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Scientific Research Applications
2-Bromo-5-fluorobenzyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Employed in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.
4-Fluorotoluene: Contains a methyl group instead of a bromine atom, leading to different reactivity patterns.
1-Bromo-2-fluorobenzene: The position of the fluorine atom affects its chemical behavior and applications.
Uniqueness
2-Bromo-5-fluorobenzyl fluoride is unique due to the presence of both bromine and fluoromethyl groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROKAKMSQQVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
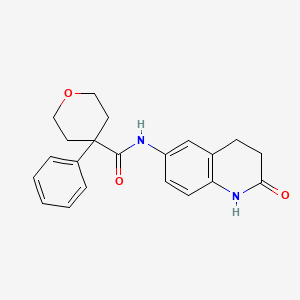


![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)
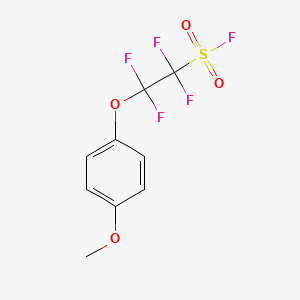
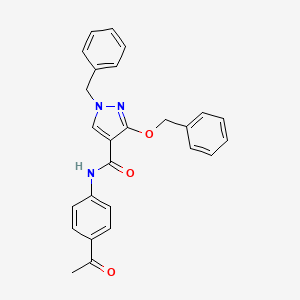
![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2812347.png)
![4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane]](/img/structure/B2812350.png)
![2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride](/img/structure/B2812353.png)
